molecular formula C11H11F2NO B8417658 5-(2,3-Difluorophenyl)piperidin-2-one

5-(2,3-Difluorophenyl)piperidin-2-one

Cat. No. B8417658
M. Wt: 211.21 g/mol
InChI Key: UBGJNYNSYAAUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883807B2

Procedure details

A mixture of ethyl 4-cyano-4-(2,3-difluorophenyl)butanoate (18.5 g, 73.1 mmol), Raney nickel (slurry in water, ca. 30 g), and ammonia (2.0 M in EtOH, 550 mL) was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. Recrystallization from EtOAc afforded the title compound. MS: m/z=211.9 (M+1).
Name
ethyl 4-cyano-4-(2,3-difluorophenyl)butanoate
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[F:18])[CH2:4][CH2:5][C:6](OCC)=[O:7])#[N:2]>[Ni].N>[F:18][C:12]1[C:13]([F:17])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:3]1[CH2:1][NH:2][C:6](=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
ethyl 4-cyano-4-(2,3-difluorophenyl)butanoate
Quantity
18.5 g
Type
reactant
Smiles
C(#N)C(CCC(=O)OCC)C1=C(C(=CC=C1)F)F
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
550 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1CCC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.